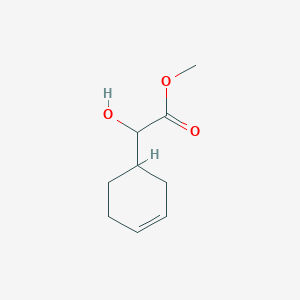
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene and is characterized by the presence of a hydroxyacetate group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of cyclohex-3-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: The compound can be reduced to form methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate exerts its effects depends on the specific reaction or application. In general, the hydroxyacetate group can participate in various chemical reactions, such as nucleophilic addition or substitution, due to its electrophilic nature. The cyclohexene ring provides a stable framework that can undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclohex-3-ene-1-carboxylate
- Methyl 3-cyclopentenecarboxylate
- Cyclohexanecarboxylic acid
Uniqueness
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is unique due to the presence of both a hydroxyacetate group and a cyclohexene ring
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-cyclohex-3-en-1-yl-2-hydroxyacetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,7-8,10H,4-6H2,1H3 |
InChI Key |
VKADEOZCBAKTKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC=CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















